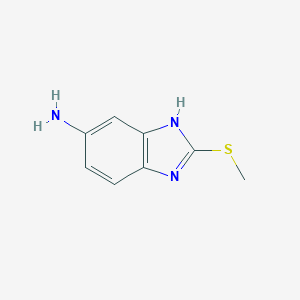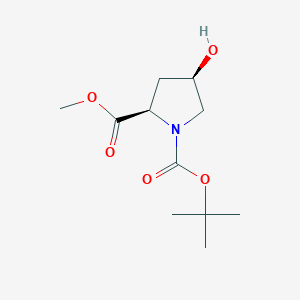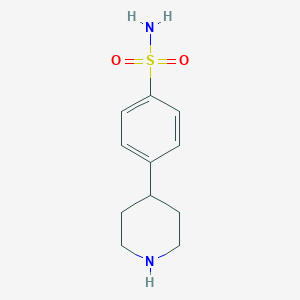
4-哌啶-4-基苯磺酰胺
描述
4-Piperidin-4-YL-benzenesulfonamide is a compound that has been the focus of numerous studies due to its structural complexity and potential biological activity. It belongs to a class of compounds that exhibit significant antimicrobial activity and are involved in various chemical reactions due to their unique molecular structure.
Synthesis Analysis
The synthesis of 4-Piperidin-4-YL-benzenesulfonamide derivatives involves multiple steps, starting with the reaction of piperidin with benzenesulfonyl chloride to create a core structure, followed by various substitutions at the nitrogen atom to yield a series of derivatives. These processes have been characterized using spectroscopic techniques like IR, 1H NMR, 13C NMR, and Mass spectral analysis, confirming the successful synthesis of these compounds (Desai, Makwana, & Senta, 2016).
Molecular Structure Analysis
The molecular structure of 4-Piperidin-4-YL-benzenesulfonamide derivatives has been elucidated through single crystal X-ray diffraction studies, revealing that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom. This detailed structural information is pivotal in understanding the compound's reactivity and interaction with biological targets (Karthik et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including substitution reactions, which are fundamental in synthesizing more complex derivatives. The reactivity is influenced by the molecular structure, especially the piperidine ring's conformation and the sulfur atom's geometry, which affects the compounds' biological activity.
Physical Properties Analysis
The physical properties, including thermal and optical characteristics, have been studied using techniques like thermogravimetric analysis and optical spectroscopy. These studies reveal that the compounds are stable over a wide temperature range, and their optical properties can be correlated with their molecular structure (Karthik et al., 2021).
科学研究应用
抗菌活性:一项研究合成了一系列与4-哌啶-4-基苯磺酰胺相关的衍生物,发现某些化合物对几株微生物表现出显著的抗菌活性 (Desai, Makwana, & Senta, 2016)。
CCR5拮抗剂用于HIV-1预防:4-哌啶-4-基苯磺酰胺的衍生物已被研究作为CCR5拮抗剂,可用于预防人类HIV-1感染 (Cheng De-ju, 2015)。
疼痛治疗:基于这种结构的化合物已被开发为Nav1.7抑制剂,用于治疗疼痛,尽管一些化合物在动物试验中由于膜通透性差而表现出有限的功效 (Wu et al., 2017)。
胆碱酯酶抑制:合成了一系列N-烷基-N-(哌啶-1-基)苯磺酰胺衍生物,并显示出对胆碱酯酶酶的有希望的活性,这在像阿尔茨海默病这样的疾病中是相关的 (Khalid, 2012)。
抗惊厥作用:发现某些苯磺酰胺衍生物是有效的碳酸酐酶抑制剂,并在动物模型中显示出显著的抗惊厥活性 (Mishra et al., 2017)。
磷脂酶A2抑制:合成了新型的4-哌啶-4-基苯磺酰胺衍生物作为膜结合型磷脂酶A2抑制剂,显示出在动物模型中减小心肌梗死面积的潜力 (Oinuma et al., 1991)。
碳酸酐酶IX抑制剂:一项研究报告了合成尿素基苯磺酰胺并结合1,3,5-三嗪基团,显示出对人类碳酸酐酶IX的强效抑制,这是抗癌药物的靶点 (Lolak et al., 2019)。
腐蚀抑制:一些哌啶衍生物,包括与4-哌啶-4-基苯磺酰胺相关的化合物,已被研究其在抑制铁腐蚀效率方面的效果,在量子化学计算和分子动力学模拟中取得显著结果 (Kaya et al., 2016)。
作用机制
Target of Action
The primary target of 4-Piperidin-4-YL-benzenesulfonamide is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . Glycine is an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and elevated glycine levels in the synaptic cleft can promote activation of the NMDA receptor .
Mode of Action
4-Piperidin-4-YL-benzenesulfonamide acts as an inhibitor of GlyT1 . By inhibiting GlyT1, it prevents the reuptake of glycine into neurons or surrounding glia, thereby increasing the concentration of glycine in the synaptic cleft . This increased concentration of glycine can enhance the activation of the NMDA receptor .
Biochemical Pathways
The inhibition of GlyT1 by 4-Piperidin-4-YL-benzenesulfonamide affects the glutamatergic neurotransmission pathway . The increased activation of the NMDA receptor due to elevated glycine levels can lead to an increase in the influx of calcium ions into the neuron . This can result in various downstream effects, including the modulation of synaptic plasticity, which is crucial for learning and memory .
Result of Action
The inhibition of GlyT1 by 4-Piperidin-4-YL-benzenesulfonamide and the subsequent increase in glycine levels can lead to enhanced activation of the NMDA receptor . This can have various molecular and cellular effects, including the modulation of synaptic plasticity, which is crucial for learning and memory . Additionally, the compound has been found to have significant inhibitory bioactivity in HepG2 cells .
生化分析
Biochemical Properties
4-Piperidin-4-YL-benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as aldose reductase, which is involved in the polyol pathway . This inhibition can lead to a reduction in the conversion of glucose to sorbitol, thereby impacting glucose metabolism. Additionally, 4-Piperidin-4-YL-benzenesulfonamide interacts with proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of 4-Piperidin-4-YL-benzenesulfonamide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Piperidin-4-YL-benzenesulfonamide can alter the expression of genes involved in glucose metabolism, leading to changes in cellular energy production and utilization . Furthermore, it can impact cell signaling pathways by binding to specific receptors or proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Piperidin-4-YL-benzenesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aldose reductase . By binding to the active site of the enzyme, 4-Piperidin-4-YL-benzenesulfonamide prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in cells. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Piperidin-4-YL-benzenesulfonamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure to 4-Piperidin-4-YL-benzenesulfonamide leading to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Piperidin-4-YL-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing the progression of diabetic cataracts by inhibiting aldose reductase . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures or disruption of normal cellular functions. Threshold effects have also been noted, where a certain dosage is required to achieve the desired biochemical or cellular response.
Metabolic Pathways
4-Piperidin-4-YL-benzenesulfonamide is involved in several metabolic pathways, particularly those related to glucose metabolism. By inhibiting aldose reductase, the compound affects the polyol pathway, reducing the conversion of glucose to sorbitol . This can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, 4-Piperidin-4-YL-benzenesulfonamide may interact with other enzymes or cofactors involved in metabolic processes, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, 4-Piperidin-4-YL-benzenesulfonamide is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of 4-Piperidin-4-YL-benzenesulfonamide within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-Piperidin-4-YL-benzenesulfonamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The localization of 4-Piperidin-4-YL-benzenesulfonamide can also influence its stability and activity, as different cellular environments may affect its biochemical properties.
属性
IUPAC Name |
4-piperidin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKHULNHTKVTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592977 | |
| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119737-31-4 | |
| Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

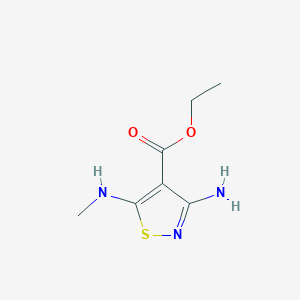
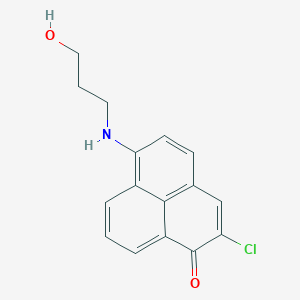
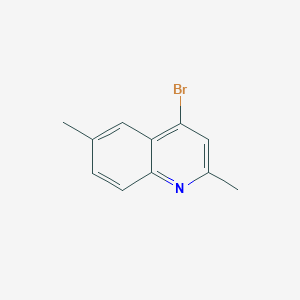
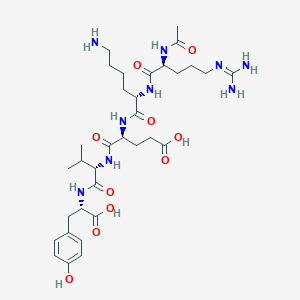


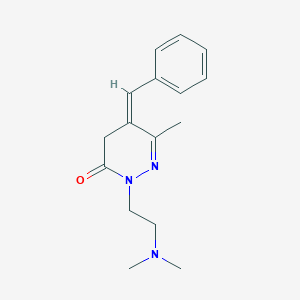
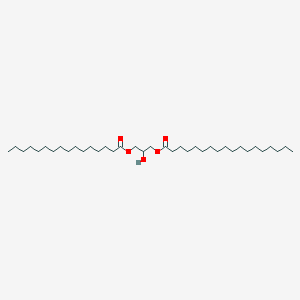


![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)

